![molecular formula C9H5BrN2O3 B2662803 4-Bromo-6-nitro-2H-isoquinolin-1-one CAS No. 2375262-02-3](/img/structure/B2662803.png)
4-Bromo-6-nitro-2H-isoquinolin-1-one
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Description
4-Bromo-6-nitro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.0541 .
Synthesis Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides are used as the starting material. The reaction conditions are adjusted to selectively afford either 4-bromoisoquinoline or 4-bromoisquinolones. For instance, 4-bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, while 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .Molecular Structure Analysis
The InChI code for 4-bromo-6-nitro-2H-isoquinolin-1-one is 1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) .Chemical Reactions Analysis
The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. This reaction is part of a broader class of transition metal-catalyzed reactions that have been developed for the synthesis of substituted isoquinolines from phenylacetylene substrates .Physical And Chemical Properties Analysis
The molecular formula of 4-Bromo-6-nitro-2H-isoquinolin-1-one is C9H5BrN2O3 and it has a molecular weight of 269.054 .Scientific Research Applications
- Dopamine D3 Receptor Ligands : 4-Bromo-6-nitro-2H-isoquinolin-1-one serves as an intermediate in the synthesis of benzolactams used as dopamine D3 receptor ligands . These ligands play a crucial role in neurological research and drug discovery.
- MK2-Inhibitors : Researchers have utilized this compound to synthesize selective 3-aminopyrazole-based MK2-inhibitors. These inhibitors have been shown to inhibit intracellular phosphorylation of hsp27 and reduce LPS-induced TNFα release in cells . Such applications are relevant in inflammation-related studies and potential therapeutic interventions.
Medicinal Chemistry and Drug Development
properties
IUPAC Name |
4-bromo-6-nitro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJMKZAJTVSUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-nitro-2H-isoquinolin-1-one |
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